molecular formula C18H15N3O2 B11393379 1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393379
M. Wt: 305.3 g/mol
InChI Key: IUSVCFSARFAROK-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxamide group and substituted with a 3-methylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring. The final step involves the acylation of the pyridazine derivative with phenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-1H-benzimidazole-5-amine: Shares a similar phenyl substitution but differs in the core structure.

    3-methylmethcathinone: Similar in the presence of a 3-methylphenyl group but differs significantly in its overall structure and pharmacological properties.

Uniqueness

1-(3-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its pyridazine core, which imparts specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-13-6-5-9-15(12-13)21-11-10-16(22)17(20-21)18(23)19-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,23)

InChI Key

IUSVCFSARFAROK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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